![molecular formula C25H23N7O B2512768 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1005717-36-1](/img/structure/B2512768.png)

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

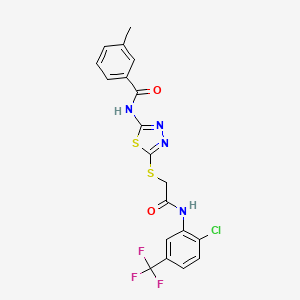

The compound “N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a complex organic molecule. It is related to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Synthesis Analysis

The synthesis of similar compounds often involves a series of transformations. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include hydrolysis, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, one compound was found to yield 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .Aplicaciones Científicas De Investigación

Deep Eutectic Solvents (DESs) as Catalysts

The compound has been utilized in the synthesis of a novel deep eutectic solvent (DES) called MTPPBr-PHTH-DES . This DES is prepared by combining methyltriphenyl-phosphonium bromide (MTPPBr) and phthalic acid (PHTH) in a one-to-one molar ratio. The DES acts as a versatile acid catalyst for several reactions, including the synthesis of pyrimido [4,5-d]pyrimidines and pyrano [3,2-c]chromenes under solvent-free conditions . Key features of this method include short reaction times, low temperatures, high efficiency, and easy recycling and separation of the DES catalyst.

Antimicrobial Potential

While exploring derivatives of this compound, researchers found that compounds 1a and 1b exhibited good antimicrobial potential . Further investigations into its mechanism of action and specific targets could provide valuable insights for drug development.

Protein Kinase Inhibition

The compound’s structure suggests potential interactions with protein kinases. In particular, it may inhibit PKB kinase activity, which could have implications in cancer research or other diseases involving kinase dysregulation .

Cell Growth Modulation

In cell culture studies, the compound influenced cell growth speed when cultured with fetal bovine serum. Understanding its impact on cellular processes could lead to applications in tissue engineering, regenerative medicine, or cancer therapy .

Drug Design and Synthesis

Given its unique pyrimidine-based structure, this compound could serve as a scaffold for designing novel pharmacologically active molecules. Researchers can explore modifications to enhance druglikeness, ADME-Tox properties, and target specificity .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit jnk3, a protein kinase involved in various cellular processes .

Mode of Action

It is likely that it interacts with its target proteins through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Similar compounds have been found to affect pathways involving jnk3, a protein kinase .

Result of Action

Similar compounds have been found to inhibit jnk3, a protein kinase, which could potentially affect various cellular processes .

Direcciones Futuras

The future directions for research on this compound and similar compounds could involve further exploration of their potential medicinal uses. For instance, 1-H-pyrazole-3-carboxamide derivatives have been found to exhibit excellent FLT3 and CDK inhibition , suggesting potential applications in the treatment of diseases involving these enzymes.

Propiedades

IUPAC Name |

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O/c1-16-9-10-21(17(2)11-16)31-24-20(14-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)13-19-7-5-4-6-8-19/h4-12,14-15H,13H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFIYUPVVHYZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2512685.png)

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2512688.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2512691.png)

![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)

![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)